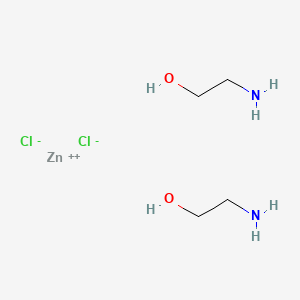
Zinc di(ethanolamine), chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc di(ethanolamine), chloride is a coordination compound formed by the reaction of zinc chloride with diethanolamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc di(ethanolamine), chloride can be synthesized by reacting zinc chloride with diethanolamine in an appropriate solvent. The reaction typically involves mixing zinc chloride with diethanolamine in a stoichiometric ratio, followed by heating the mixture to facilitate the formation of the complex. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where zinc chloride and diethanolamine are combined under controlled conditions. The reaction mixture is often heated to ensure complete reaction, and the product is isolated and purified using techniques such as filtration, evaporation, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Zinc di(ethanolamine), chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to yield different zinc-containing species.
Substitution: The diethanolamine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions often require the presence of competing ligands and appropriate solvents.
Major Products Formed:
Oxidation: Zinc oxide and other oxidized species.
Reduction: Various reduced zinc complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Zinc di(ethanolamine), chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of zinc di(ethanolamine), chloride involves the coordination of zinc ions with diethanolamine ligands. This coordination affects the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity .
Comparación Con Compuestos Similares
Zinc monoethanolamine, chloride: Similar in structure but with only one ethanolamine ligand.
Zinc triethanolamine, chloride: Contains three ethanolamine ligands, leading to different chemical properties.
Zinc acetate diethanolamine complex: Another coordination compound with different anionic ligands.
Uniqueness: Zinc di(ethanolamine), chloride is unique due to its specific coordination environment, which imparts distinct chemical reactivity and stability compared to other zinc-ethanolamine complexes. This uniqueness makes it suitable for specific applications in research and industry .
Propiedades
Número CAS |
67989-87-1 |
|---|---|
Fórmula molecular |
C4H14Cl2N2O2Zn |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
zinc;2-aminoethanol;dichloride |
InChI |
InChI=1S/2C2H7NO.2ClH.Zn/c2*3-1-2-4;;;/h2*4H,1-3H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
XKBRTFSJQQRAGC-UHFFFAOYSA-L |
SMILES canónico |
C(CO)N.C(CO)N.[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















